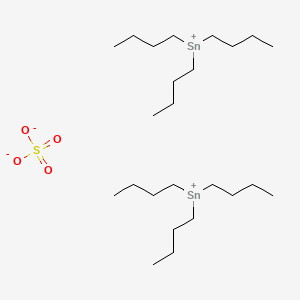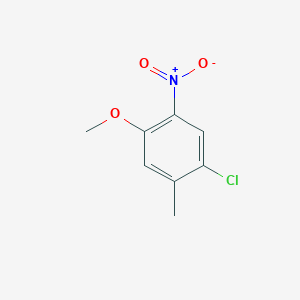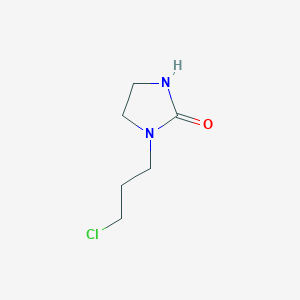![molecular formula C8H7ClO2 B1611073 4-(chlorométhyl)benzo[d][1,3]dioxole CAS No. 75875-58-0](/img/structure/B1611073.png)
4-(chlorométhyl)benzo[d][1,3]dioxole
Vue d'ensemble
Description
4-(Chloromethyl)benzo[d][1,3]dioxole is an organic compound characterized by a benzodioxole ring substituted with a chloromethyl group. This compound is of significant interest due to its versatile applications in organic synthesis and potential utility in various scientific fields.
Applications De Recherche Scientifique
4-(Chloromethyl)benzo[d][1,3]dioxole has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Related compounds such as benzodioxole derivatives have shown significant antitumor activity, possibly due to egfr inhibition, apoptosis, dna binding, tyrosinase inhibition, and her-2 inhibition .
Mode of Action
It’s known that the compound can undergo a reimer–tiemann-like reaction with catechol, resulting in a double sn2 displacement on ch2i2 . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Related benzodioxole derivatives have been implicated in various biological effects, suggesting that they may interact with multiple pathways .
Result of Action
Related benzodioxole derivatives have shown significant antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation in certain cancer cells .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d][1,3]dioxole typically involves the chloromethylation of benzo[d][1,3]dioxole. One common method includes the reaction of benzo[d][1,3]dioxole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired chloromethylated product.
Industrial Production Methods: In industrial settings, the production of 4-(Chloromethyl)benzo[d][1,3]dioxole may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form benzo[d][1,3]dioxole-4-carboxaldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products:
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of benzo[d][1,3]dioxole.
Oxidation: The primary product is benzo[d][1,3]dioxole-4-carboxaldehyde.
Comparaison Avec Des Composés Similaires
Benzo[d][1,3]dioxole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methylbenzo[d][1,3]dioxole: Substituted with a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
Uniqueness: 4-(Chloromethyl)benzo[d][1,3]dioxole is unique due to its chloromethyl group, which imparts high reactivity and versatility in chemical synthesis.
Propriétés
IUPAC Name |
4-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCWQDULDXEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518243 | |
| Record name | 4-(Chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75875-58-0 | |
| Record name | 4-(Chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














